molecular formula C15H11ClO4 B12112953 Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester CAS No. 52602-12-7

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester

Cat. No.: B12112953
CAS No.: 52602-12-7
M. Wt: 290.70 g/mol
InChI Key: RVRZOJSJHRRYKF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester is an organic compound with a complex structure that includes a benzoic acid moiety, an acetyloxy group, and a 4-chlorophenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester typically involves esterification reactions. One common method is the reaction of 4-chlorophenol with benzoic acid anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(octyloxy)-, 4-chlorophenyl ester: Similar structure but with an octyloxy group instead of an acetyloxy group.

    4-Chlorophenyl benzoate: Lacks the acetyloxy group but has a similar ester linkage.

Uniqueness

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester is unique due to the presence of both the acetyloxy and 4-chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

52602-12-7

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

(4-chlorophenyl) 2-acetyloxybenzoate

InChI

InChI=1S/C15H11ClO4/c1-10(17)19-14-5-3-2-4-13(14)15(18)20-12-8-6-11(16)7-9-12/h2-9H,1H3

InChI Key

RVRZOJSJHRRYKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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